4-Hydroxy Duloxetine beta-D-Glucuronide

pharmacology transporter binding metabolite safety

4-Hydroxy Duloxetine beta-D-Glucuronide (CAS 741693-83-4; synonyms: LY550408, 4-HDG, 4-hydroxy duloxetine glucuronide) is the principal circulating phase II metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine, formed via CYP1A2- and CYP2D6-mediated naphthyl ring 4-hydroxylation followed by UDP-glucuronosyltransferase conjugation. With a molecular formula of C24H27NO8S and a molecular weight of 489.5 g/mol , this glucuronide conjugate constitutes one of the two major metabolites identified in human plasma following oral duloxetine administration, alongside 5-hydroxy-6-methoxy duloxetine sulfate.

Molecular Formula C24H27NO8S
Molecular Weight 489.5 g/mol
Cat. No. B12351578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Duloxetine beta-D-Glucuronide
Molecular FormulaC24H27NO8S
Molecular Weight489.5 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C24H27NO8S/c1-25-11-10-17(18-7-4-12-34-18)31-15-8-9-16(14-6-3-2-5-13(14)15)32-24-21(28)19(26)20(27)22(33-24)23(29)30/h2-9,12,17,19-22,24-28H,10-11H2,1H3,(H,29,30)/t17-,19?,20?,21?,22?,24?/m0/s1
InChIKeyOBIZFSZXDHWUJZ-OEZVFISHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy Duloxetine beta-D-Glucuronide – A Definitive Circulating Metabolite Reference Standard for Duloxetine Bioanalytical and Pharmacokinetic Studies


4-Hydroxy Duloxetine beta-D-Glucuronide (CAS 741693-83-4; synonyms: LY550408, 4-HDG, 4-hydroxy duloxetine glucuronide) [1] is the principal circulating phase II metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine, formed via CYP1A2- and CYP2D6-mediated naphthyl ring 4-hydroxylation followed by UDP-glucuronosyltransferase conjugation [2]. With a molecular formula of C24H27NO8S and a molecular weight of 489.5 g/mol [1], this glucuronide conjugate constitutes one of the two major metabolites identified in human plasma following oral duloxetine administration, alongside 5-hydroxy-6-methoxy duloxetine sulfate [3]. The compound is commercially available as a certified reference material (Cerilliant® Certified Spiking Solution, 100 µg/mL in methanol) for clinical toxicology, urine drug testing, forensic analysis, and bioanalytical method validation applications .

Why 4-Hydroxy Duloxetine beta-D-Glucuronide Cannot Be Substituted by Other Duloxetine Metabolites or In-Class Glucuronide Conjugates


Although duloxetine gives rise to multiple phase I and phase II metabolites, the circulating conjugated metabolites are pharmacologically inactive [1], making their positive identification essential rather than optional in any regulated bioanalytical workflow. 4-Hydroxy duloxetine glucuronide is chemically and analytically distinct from the other major circulating metabolite (5-hydroxy-6-methoxy duloxetine sulfate, LY581920) in three operationally critical ways: ionization polarity (positive ESI vs. negative ESI required), conjugation chemistry (glucuronide vs. sulfate), and chromatographic behavior, which precludes simultaneous analysis under a single set of LC-MS conditions [2]. Furthermore, this glucuronide requires dedicated chromatographic resolution from its positional isomers—5-hydroxy duloxetine glucuronide and 6-hydroxy duloxetine glucuronide—which co-elute under generic reversed-phase conditions [2]. Substituting a non-certified or structurally similar metabolite standard introduces risk of misidentification, co-elution interference, and regulatory non-compliance in ANDA submissions or clinical pharmacokinetic studies [3].

4-Hydroxy Duloxetine beta-D-Glucuronide – Quantitative Differentiation Evidence Against Closest Comparators


Pharmacological Inactivity of 4-Hydroxy Duloxetine Glucuronide vs. Potent Dual-Reuptake Inhibition by Parent Duloxetine

The glucuronide conjugate of 4-hydroxy duloxetine is devoid of any significant binding to the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, whereas the parent drug duloxetine is a potent dual reuptake inhibitor. The Kuo et al. (2004) corrigendum explicitly states: 'The conjugated metabolites tested (10, 11, 12, 13, 15) were devoid of any significant binding to any of the three transporters' [1]. Compound 15 in that study corresponds to the glucuronide conjugate of 4-hydroxy duloxetine. In contrast, duloxetine exhibits Ki values of 4.6 nM at SERT and 15.6 nM at NET in rat synaptosomal preparations . This represents a functional difference of several orders of magnitude in binding affinity.

pharmacology transporter binding metabolite safety SNRI

Positive-Ion ESI Behavior of 4-Hydroxy Duloxetine Glucuronide vs. Negative-Ion ESI Requirement for 5-Hydroxy-6-Methoxy Duloxetine Sulfate

In the validated LC-MS/MS method of Satonin et al. (2007), 4-hydroxy duloxetine glucuronide (LY550408) was readily ionized under positive electrospray ionization (ESI) conditions, whereas the other major circulating metabolite, 5-hydroxy-6-methoxy duloxetine sulfate (LY581920), required negative ESI conditions to obtain adequate sensitivity [1]. This fundamental difference in ionization polarity means the two major metabolites cannot be simultaneously quantified in a single polarity-mode acquisition; separate MS methods or polarity-switching approaches are necessary, adding analytical complexity [1].

LC-MS/MS bioanalysis ionization polarity method development

Chromatographic Resolution of 4-Hydroxy Duloxetine Glucuronide from 5- and 6-Hydroxy Duloxetine Glucuronide Positional Isomers

The LC-MS/MS method developed by Satonin et al. (2007) explicitly identified that 4-hydroxy duloxetine glucuronide required chromatographic resolution from the 5- and 6-hydroxy duloxetine glucuronide positional isomers [1]. These regioisomers arise from CYP450-mediated oxidation at different positions on the naphthyl ring followed by glucuronidation [2]. Without adequate chromatographic separation, co-elution of these isomers would lead to overestimation of 4-hydroxy duloxetine glucuronide concentrations and compromise assay specificity. The validated method achieved acceptable precision and accuracy over a range of 1–1000 ng/mL in human plasma after addressing this isomer resolution challenge [1].

chromatography positional isomers specificity method validation

Absence of Back-Conversion to Parent Duloxetine: Validated Stability in Human Plasma

Loh et al. (2021) developed and validated an LC-MS/MS method for the simultaneous determination of duloxetine and 4-hydroxy duloxetine glucuronide (4HDG) in human plasma, specifically designed to investigate the potential back-conversion of 4HDG to duloxetine [1]. The stability study and incurred sample reanalysis (ISR) results definitively ruled out the occurrence of back-conversion of the glucuronide conjugate to the parent drug under the validated conditions [1]. This finding is corroborated by an earlier study using HPLC-UV by a separate group, which also confirmed no influence of the major metabolite on duloxetine determination and no evidence of back-conversion [2]. In contrast, certain acyl glucuronide metabolites of other drug classes are known to undergo hydrolysis back to the parent aglycone, posing substantial bioanalytical challenges [3].

back-conversion stability bioequivalence incurred sample reanalysis

Certified Reference Standard Availability: Cerilliant® Certified Spiking Solution vs. Non-Certified Research-Grade Metabolite Standards

4-Hydroxy duloxetine glucuronide is available as a Cerilliant® Certified Spiking Solution® at 100 µg/mL in methanol (ampule of 1 mL), manufactured under ISO/IEC 17025 and ISO 13485 accreditation . This certified reference material (CRM) is specifically designated for clinical toxicology, urine drug testing, and forensic analysis by LC-MS/MS or GC/MS . The CRM format provides traceability, documented purity, and batch-specific certificates of analysis. In contrast, the closely related positional isomer glucuronides (5- and 6-hydroxy duloxetine glucuronide) are not routinely available as certified reference solutions, requiring custom synthesis and independent characterization by the end-user laboratory [1].

certified reference material ISO 17025 forensic toxicology clinical testing

CYP1A2-Dependent Formation: 23% AUC Reduction in Cyp1a2-Knockout Mice vs. Wild-Type

In a study by Qin et al. using Cyp1a2-knockout (KO) and wild-type (WT) mice, the AUC of the glucuronide of hydroxylated duloxetine (4-hydroxy duloxetine glucuronide) decreased by 23% in Cyp1a2-KO mice compared to WT mice at a clinically relevant oral dose of 12 mg/kg duloxetine [1]. This finding directly demonstrates that CYP1A2 mediates the formation of the hydroxylated precursor to this circulating glucuronide metabolite. Concurrently, the AUC and Cmax of the parent drug duloxetine increased by 56% and 106%, respectively, in the KO mice [1]. This inverse relationship between parent drug exposure and metabolite formation is consistent with the known role of CYP1A2 in duloxetine metabolism in humans [2].

pharmacogenomics CYP1A2 drug metabolism knockout model

Optimal Scientific and Industrial Deployment Scenarios for 4-Hydroxy Duloxetine beta-D-Glucuronide


Regulated Bioanalytical Method Development and Validation for ANDA Duloxetine Bioequivalence Studies

In abbreviated new drug application (ANDA) submissions for generic duloxetine products, regulatory agencies (FDA, EMA) require validated bioanalytical methods capable of quantifying both the parent drug and its major circulating metabolite in human plasma. 4-Hydroxy duloxetine glucuronide is explicitly listed in the FDA duloxetine prescribing information as one of the two major plasma metabolites [1]. The validated LC-MS/MS method covering a range of 1–1000 ng/mL [2] provides a regulatory-accepted framework, and the certified Cerilliant® reference standard ensures traceability. The confirmed absence of back-conversion to duloxetine [3] simplifies sample handling and eliminates a common source of bioanalytical error, directly supporting robust pharmacokinetic parameter estimation (Cmax, AUC, Tmax) in pivotal bioequivalence trials.

Clinical Toxicology and Forensic Urine Drug Testing Confirmation Assays

The Cerilliant® Certified Spiking Solution of 4-hydroxy duloxetine glucuronide at 100 µg/mL is specifically indicated for clinical toxicology and urine drug testing applications by LC-MS/MS or GC/MS [1]. In forensic or clinical settings where duloxetine adherence monitoring or overdose confirmation is required, detection of the inactive glucuronide metabolite in urine provides incontrovertible evidence of in vivo drug exposure, distinct from potential sample adulteration with parent drug alone. The positive-ESI ionization behavior of the glucuronide [2] enables sensitive detection using standard clinical LC-MS/MS platforms configured for positive-ion mode, which is the default polarity for most toxicology screening panels.

CYP1A2 Phenotyping and Drug-Drug Interaction (DDI) Studies

The quantitative demonstration that 4-hydroxy duloxetine glucuronide AUC decreases by 23% in Cyp1a2-KO mice, while parent duloxetine exposure increases by 56% (AUC) and 106% (Cmax) [1], establishes this metabolite as a translational biomarker for CYP1A2 activity. In clinical DDI studies evaluating CYP1A2 inhibitors (e.g., fluvoxamine) or inducers (e.g., smoking, omeprazole), the plasma concentration ratio of 4-hydroxy duloxetine glucuronide to parent duloxetine can serve as a quantitative index of CYP1A2-mediated metabolic capacity. This application extends beyond duloxetine itself, providing a tool for phenotyping CYP1A2 activity in patient populations where genotype-phenotype discordance is clinically relevant.

Pharmaceutical Quality Control and Stability-Indicating Method Development for Duloxetine Drug Products

As the major circulating metabolite, 4-hydroxy duloxetine glucuronide serves as a critical impurity marker in stability-indicating HPLC methods for duloxetine drug products. Its chromatographic resolution from the 5- and 6-hydroxy positional isomers [1] is essential for accurate quantification in forced degradation studies. The commercial availability of a certified reference standard at defined concentration supports system suitability testing, calibration curve preparation, and method transfer across laboratories in the pharmaceutical QC environment.

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